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molecular formula C7H8N4O B3026751 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1092394-15-4

6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No. B3026751
M. Wt: 164.16
InChI Key: BLGYAIWJMVWVDS-UHFFFAOYSA-N
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Patent
US07863291B2

Procedure details

To 5-methoxypyridin-2-amine ethoxycarbonyl thiourea (10.21 g, 40 mmol) in ethanol (57 mL) and methanol (57 mL) was added hydroxylamine hydrochloride (14 g, 200 mmol) and Hunig's Base (21 mL, 120 mmol). The mixture was stirred at room temperature for 2 hours, and then heated at 60° C. for 4 hours. The reaction was cooled to room temperature and filtered to remove solids. It was concentrated in vacuo and then suspended in chloroform. The solids were filtered off to yield 6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine (6.05 g, 33.2 mmol, 83% yield). 1H NMR (300 MHz, DMSO-d6) δ ppm 8.30 (1 H, d, J=1.83 Hz), 7.24-7.32 (1 H, m), 7.16-7.23 (1 H, m), 5.82 (2 H, br. s.), 3.78 (3 H, s). MS (LC/MS) R.T.=0.53; [M+H]+=165.2.
Name
5-methoxypyridin-2-amine ethoxycarbonyl thiourea
Quantity
10.21 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:6][C:7]([NH2:9])=S)=O)C.[CH3:10][O:11][C:12]1[CH:13]=[CH:14][C:15]([NH2:18])=[N:16][CH:17]=1.Cl.NO.CCN(C(C)C)C(C)C>C(O)C.CO>[CH3:10][O:11][C:12]1[CH:13]=[CH:14][C:15]2[N:16]([N:6]=[C:7]([NH2:9])[N:18]=2)[CH:17]=1 |f:0.1,2.3|

Inputs

Step One
Name
5-methoxypyridin-2-amine ethoxycarbonyl thiourea
Quantity
10.21 g
Type
reactant
Smiles
C(C)OC(=O)NC(=S)N.COC=1C=CC(=NC1)N
Name
Quantity
14 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
21 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
57 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
57 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 60° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove solids
CONCENTRATION
Type
CONCENTRATION
Details
It was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The solids were filtered off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=CC=2N(C1)N=C(N2)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 33.2 mmol
AMOUNT: MASS 6.05 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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